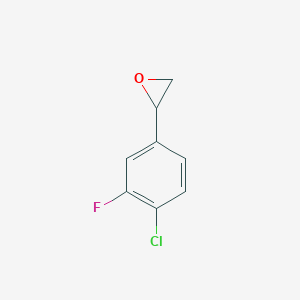

2-(4-Chloro-3-fluorophenyl)oxirane

描述

Contextual Significance of Aryl-Substituted Oxiranes in Synthetic Organic Chemistry

Aryl-substituted oxiranes, a class of compounds to which 2-(4-chloro-3-fluorophenyl)oxirane belongs, are pivotal intermediates in synthetic organic chemistry. rsc.org The high reactivity of the three-membered epoxide ring, driven by significant ring strain, makes these compounds susceptible to ring-opening reactions with a wide variety of nucleophiles. rsc.orgchemistrysteps.commasterorganicchemistry.com This reactivity allows for the introduction of diverse functional groups, leading to the formation of valuable molecular scaffolds such as amino alcohols and diols. fiveable.me

The presence of an aryl group directly attached to the oxirane ring influences the molecule's electronic properties and reactivity. It can activate the epoxide ring towards nucleophilic attack and provides a handle for further chemical modifications. nih.gov The strategic placement of substituents on the aryl ring, as seen in this compound, further modulates this reactivity and offers a route to creating a vast array of structurally diverse molecules, including those with potential applications in medicinal chemistry and materials science. nih.gov The controlled, stereoselective opening of the epoxide ring is a particularly powerful tool for constructing chiral molecules with specific three-dimensional arrangements, a critical aspect in the synthesis of biologically active compounds. nih.gov

Overview of Existing Academic Research on this compound and Related Structures

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, a significant body of research exists for structurally related aryl-substituted oxiranes. This research provides a solid foundation for understanding the potential reactivity and applications of this specific compound.

Studies on analogous compounds, such as 2-(4-chlorophenyl)oxirane (B1581470) and 2-(4-fluorophenyl)oxirane, offer valuable insights. sigmaaldrich.comchemicalbook.com Research on these related structures typically revolves around their synthesis and subsequent ring-opening reactions. Common synthetic routes involve the epoxidation of the corresponding styrene (B11656) derivative. The reactivity of these epoxides with various nucleophiles, including Grignard reagents, has been explored to create new carbon-carbon and carbon-heteroatom bonds. nih.gov

Furthermore, research into compounds with different substitution patterns on the phenyl ring, such as 2-(2,4-difluorophenyl)oxirane (B2745973) and 2-(3,4-difluorophenyl)oxirane, highlights the influence of substituent positioning on the electronic nature and reactivity of the epoxide. rsc.org Computational studies on similar phenyloxiranes have also been conducted to understand the electronic interactions between the phenyl ring and the oxirane, which in turn governs the regioselectivity of ring-opening reactions.

The table below provides a summary of key identifiers and properties for this compound and some related structures, illustrating the common framework of these research targets.

| Property | This compound | 2-(4-Chlorophenyl)oxirane | 2-(4-Fluorophenyl)oxirane |

| IUPAC Name | This compound | 2-(4-Chlorophenyl)oxirane | 2-(4-Fluorophenyl)oxirane |

| CAS Number | 1340088-22-3 | 2788-86-5 | 18511-62-1 |

| Molecular Formula | C₈H₆ClFO | C₈H₇ClO | C₈H₇FO |

| Molecular Weight | 172.59 g/mol | 154.59 g/mol | 138.14 g/mol |

This table presents key identifying information for this compound and two related compounds, facilitating a comparative understanding of their basic chemical properties.

Scope and Objectives of Focused Research on the Chemical Compound

Focused research on this compound is driven by the need to systematically explore its synthetic utility. The primary objectives of such research would include:

Development of Efficient Synthetic Protocols: A key goal is to establish reliable and high-yielding methods for the synthesis of this compound. This would likely involve the epoxidation of 4-chloro-3-fluorostyrene (B2771509), exploring various epoxidizing agents and reaction conditions to optimize the process.

Investigation of Ring-Opening Reactions: A comprehensive study of the compound's reactivity towards a diverse range of nucleophiles is crucial. This would involve examining the regioselectivity and stereoselectivity of the ring-opening reactions under both acidic and basic conditions. chemistrysteps.comfiveable.me Understanding how the chloro and fluoro substituents on the phenyl ring direct the incoming nucleophile is a central objective.

Elucidation of Reaction Mechanisms: Detailed mechanistic studies, potentially employing computational modeling alongside experimental work, would provide a deeper understanding of the factors governing the reactivity of this compound. This includes analyzing the transition states of ring-opening reactions to predict and control the reaction outcomes.

Exploration of Synthetic Applications: Ultimately, the research aims to demonstrate the value of this compound as a building block in the synthesis of more complex and potentially valuable molecules. This could involve its use as a key intermediate in the preparation of novel organic compounds with interesting structural motifs.

The following table outlines the key research areas and their specific objectives for a focused investigation of this compound.

| Research Area | Specific Objectives |

| Synthesis | Optimize reaction conditions for the epoxidation of 4-chloro-3-fluorostyrene. |

| Reactivity | Investigate ring-opening reactions with various nucleophiles (e.g., amines, thiols, Grignard reagents). |

| Mechanism | Determine the regioselectivity and stereoselectivity of ring-opening reactions. |

| Application | Utilize as an intermediate in the synthesis of novel heterocyclic compounds. |

This table details the primary research directions and specific goals for the comprehensive study of this compound, highlighting the systematic approach required to unlock its synthetic potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-chloro-3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWFGFSBZALPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340088-22-3 | |

| Record name | 2-(4-chloro-3-fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chloro 3 Fluorophenyl Oxirane

Direct Epoxidation Strategies for the Formation of the Oxirane Ring

The direct conversion of an aldehyde to an epoxide is a prominent and efficient method for synthesizing 2-(4-chloro-3-fluorophenyl)oxirane. This transformation is often achieved through the reaction of 4-chloro-3-fluorobenzaldehyde (B1349764) with a suitable one-carbon synthon, such as a sulfur ylide. nih.gov

Sulfonium (B1226848) Ylide-Mediated Epoxidation Systems (e.g., DMSO-Me2SO4 Sulfonium Salt Approaches)

A widely employed strategy for the synthesis of epoxides from aldehydes involves the use of sulfur ylides. baranlab.org The reaction between a sulfonium ylide and a carbonyl compound, such as an aldehyde, proceeds through the formation of a betaine (B1666868) intermediate, which then undergoes ring closure to yield the epoxide. acs.org A common method for generating the necessary sulfonium ylide in situ involves the reaction of a sulfonium salt with a base. mdpi.com

One practical approach involves the reaction between dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfate (B86663) (Me2SO4). rsc.org This reaction, when conducted at elevated temperatures (around 100 °C), primarily generates trimethylsulfonium (B1222738) methyl sulfate. rsc.org Subsequent treatment of this in situ-formed sulfonium salt with a base, such as potassium hydroxide (B78521), produces the reactive dimethylsulfonium methylide (a sulfur ylide). This ylide then reacts with an aldehyde, like 4-chloro-3-fluorobenzaldehyde, to furnish the corresponding epoxide, this compound. rsc.orgrsc.org

The efficiency and selectivity of sulfonium ylide-mediated epoxidation reactions are highly dependent on the reaction conditions. Key factors that are often optimized include the choice of solvent, base, and the stoichiometry of the reagents. For instance, in the synthesis of a diaryl epoxide, the use of potassium hydroxide as the base in a mixture of acetonitrile (B52724) and water (9:1) as the solvent system proved effective. nih.gov

The slow addition of the base can be crucial in controlling the reaction and improving the enantioselectivity in asymmetric versions of the reaction. nih.gov The concentration of the reactants and the reaction temperature also play a significant role. In some procedures, the reaction is carried out by dissolving trimethylsulfonium iodide or trimethylsulfoxonium (B8643921) iodide in dry DMSO, followed by the addition of a base like sodium hydride or potassium tert-butoxide. rsc.org The aldehyde is then added dropwise to this mixture. rsc.org

Table 1: Optimization of Epoxidation Reaction

| Entry | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | KOH | MeCN/H₂O (9:1) | 88 | 99:1 | 72:28 |

| 2 | Further Optimized Conditions | Various | Up to 90 | 90:10 (trans:cis) | 96:4 |

Data derived from a study on the synthesis of a related diaryl epoxide, highlighting the impact of reaction conditions on yield and stereoselectivity. nih.gov

To render the sulfonium ylide epoxidation catalytic with respect to the sulfide (B99878), methods have been developed to regenerate the ylide in a catalytic cycle. bristol.ac.uk One approach involves the reaction of a sulfide with an alkyl halide in the presence of a base and the aldehyde. acs.org

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), can be employed to facilitate reactions between reactants in different phases. academie-sciences.fr These catalysts are particularly useful in reactions involving a solid or aqueous base and an organic solvent.

While not explicitly detailed for this compound in the provided context, the broader field of ylide chemistry shows the use of various catalysts to improve reaction efficiency and stereoselectivity. Chiral tertiary amines and their derivatives have been used as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes with sulfonium ylides. oaes.cc

Epoxidation Utilizing Specific Organic Electron Donors (e.g., TDAE-Mediated Epoxide Formation)

An alternative to traditional ylide chemistry for epoxide formation involves the use of strong organic electron donors. Tetrakis(dimethylamino)ethylene (TDAE) is one such donor that can be utilized in these transformations. While the direct application of TDAE for the synthesis of this compound is not detailed in the provided search results, the general principle of TDAE-mediated reactions offers a potential pathway. TDAE is known to react with various organic halides to generate reactive intermediates that can participate in subsequent reactions.

Ring-Closure Approaches to Oxirane Synthesis Involving this compound Precursors

An alternative to direct epoxidation is the synthesis of the oxirane ring through an intramolecular ring-closure reaction. A common strategy is the Darzens reaction, which involves the reaction of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While not directly referencing this compound, this methodology is a well-established route to epoxides. organic-chemistry.org

Another classical approach is the formation of a halohydrin followed by intramolecular cyclization with a base. For instance, reacting an alkene with a source of hypohalous acid (e.g., N-bromosuccinimide in aqueous DMSO) would yield a bromohydrin. Subsequent treatment with a base would deprotonate the hydroxyl group, which would then displace the adjacent halide via an intramolecular Williamson ether synthesis to form the epoxide ring. The synthesis of this compound can be achieved through the epoxidation of 4-chloro-3-fluorostyrene (B2771509) using a peracid like meta-chloroperbenzoic acid (m-CPBA). This reaction involves the direct addition of an oxygen atom across the double bond of the styrene (B11656) derivative.

Stereoselective Synthesis of this compound Diastereoisomers

The development of stereoselective methods for the synthesis of epoxides is of great importance, particularly for applications in the pharmaceutical industry. Asymmetric epoxidation aims to produce a single enantiomer or diastereomer of the target epoxide.

The sulfur ylide-mediated epoxidation can be rendered asymmetric by using a chiral sulfide. acs.org The choice of a suitable chiral sulfide can control the facial selectivity of the ylide addition to the aldehyde, leading to high enantioselectivity. bristol.ac.uk For example, chiral sulfides derived from camphor (B46023) have been used to achieve enantioselective epoxidation. mdpi.com The reaction of a chiral sulfonium salt with an aldehyde in the presence of a base can lead to the formation of enantioenriched epoxides. nih.gov The stereochemical outcome of these reactions is often influenced by the conformation of the ylide and the non-bonded interactions between the ylide and the aldehyde. nih.govbristol.ac.uk

In the context of synthesizing diastereomers, if the precursor molecule already contains a stereocenter, the epoxidation step can lead to the formation of diastereomers. The stereochemistry of the existing center can direct the approach of the epoxidizing agent, leading to a preferential formation of one diastereomer over the other.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-fluorobenzaldehyde |

| Dimethyl sulfoxide (DMSO) |

| Dimethyl sulfate (Me2SO4) |

| Trimethylsulfonium methyl sulfate |

| Potassium hydroxide |

| Dimethylsulfonium methylide |

| Acetonitrile |

| Trimethylsulfonium iodide |

| Trimethylsulfoxonium iodide |

| Sodium hydride |

| Potassium tert-butoxide |

| Tetrabutylammonium bromide (TBAB) |

| Tetrakis(dimethylamino)ethylene (TDAE) |

| meta-Chloroperbenzoic acid (m-CPBA) |

| 4-Chloro-3-fluorostyrene |

Strategies for Controlling cis/trans Isomer Ratios in Oxirane Formation

The concept of cis/trans isomerism in the context of this compound requires clarification. The precursor, 4-chloro-3-fluorostyrene, is a terminal alkene, meaning the double bond is at the end of the carbon chain. Epoxidation of this terminal alkene results in a chiral center, producing (R) and (S) enantiomers, not geometric cis and trans diastereomers. The discussion of stereocontrol, therefore, pertains to enantioselectivity—the preferential formation of one enantiomer over the other.

Strategies to control the stereochemical outcome of epoxidation reactions are well-established, particularly for substituted styrenes. These methods often employ chiral catalysts that create a specific three-dimensional environment around the alkene, directing the oxidizing agent to one face of the double bond.

Catalytic Asymmetric Epoxidation:

Several catalytic systems are known to induce high enantioselectivity in the epoxidation of alkenes.

Manganese-Salen Complexes: Chiral manganese-salen complexes, like the Jacobsen catalyst, are effective for the asymmetric epoxidation of unfunctionalized olefins, including styrenes. When these catalysts are immobilized on solid supports, their catalytic performance can be influenced by the rigidity of the linkage between the catalyst and the support. A rigid linker has been shown to be essential for maintaining the high enantioselectivity observed in homogeneous systems. researchgate.net

Ruthenium Porphyrins: Ruthenium(II) porphyrin complexes can catalyze the isomerization of epoxides, converting between cis and trans forms in molecules where this is applicable. princeton.edu While not directly a method for initial stereocontrol, it highlights the ability of metal complexes to manipulate epoxide stereochemistry.

Titanium-Salan Catalysts: Ti(IV)-salan catalysts have been used for the diastereo- and enantioselective monoepoxidation of conjugated dienes using aqueous hydrogen peroxide. acs.org These systems show high specificity and can produce chiral allylic epoxides, which are structurally related to the target molecule.

The choice of catalyst and reaction conditions is paramount in achieving the desired stereoisomer. For this compound, applying a chiral catalytic system during the epoxidation of 4-chloro-3-fluorostyrene would be the primary strategy for controlling the formation of the (R) or (S) enantiomer.

Table 1: Comparison of Catalytic Systems for Stereoselective Epoxidation

| Catalyst Type | Oxidant | Key Characteristics | Relevant Findings |

|---|---|---|---|

| Immobilized Mn(salen) | NaClO, Iodosyl benzene (B151609) | Heterogeneous catalyst, activity depends on linker rigidity. | Rigid linkers preserve the high enantioselectivity of the homogeneous catalyst. researchgate.netrsc.org |

| Titanium(IV)-salan | H₂O₂ | Effective for conjugated dienes, high regio- and enantioselectivity. | Demonstrates high specificity for Z-olefins and distal olefin epoxidation in diols. acs.org |

| Chiral Platinum Complexes | H₂O₂ | Used for the epoxidation of terminal alkenes. | Ligand structure controls the enantioselectivity of the reaction. researchgate.net |

Synthetic Routes Employing Organometallic Reagents for Intermediate Generation (e.g., Grignard Reactions)

The primary precursor for synthesizing this compound is 4-chloro-3-fluorostyrene. While this styrene is commercially available, its synthesis can be accomplished through various routes, often involving organometallic reagents like Grignard reagents to form key carbon-carbon bonds. bldpharm.comchemicalbook.comsynquestlabs.com

A Grignard reagent is an organomagnesium halide (R-Mg-X) formed by reacting an alkyl or aryl halide with magnesium metal. youtube.com It functions as a potent nucleophile and is widely used to form new C-C bonds by reacting with electrophiles such as carbonyl compounds. bldpharm.comnih.gov

Plausible Synthetic Routes to 4-chloro-3-fluorostyrene using Grignard Reagents:

Reaction with an Aldehyde: A common strategy involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of the styrene precursor, this could involve:

Step A: Formation of a Grignard reagent from a suitable halogenated benzene, such as 1-bromo-4-chloro-2-fluorobenzene.

Step B: Reaction of this Grignard reagent with acetaldehyde (B116499) (CH₃CHO). This addition reaction forms 1-(4-chloro-3-fluorophenyl)ethanol after an acidic workup.

Step C: Dehydration of the resulting secondary alcohol, typically using an acid catalyst, to yield 4-chloro-3-fluorostyrene.

Reaction of a Methyl Grignard with a Substituted Benzaldehyde: An alternative pathway reverses the roles of the components:

Step A: Start with 4-chloro-3-fluorobenzaldehyde.

Step B: React this aldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This also produces 1-(4-chloro-3-fluorophenyl)ethanol.

Step C: Subsequent dehydration yields the target styrene. A similar synthesis has been demonstrated for 4-chlorobenzhydrol, where a Grignard reagent adds to an aldehyde. youtube.com

These organometallic routes provide versatile and established methods for constructing the necessary carbon framework of the styrene intermediate, which is then oxidized to form the final oxirane product.

Innovations in Green Chemistry Approaches for this compound Synthesis

Traditional epoxidation methods often rely on peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). While effective, these reagents generate significant waste (the corresponding carboxylic acid) and can pose safety hazards. Green chemistry seeks to develop more environmentally benign and efficient alternatives. dovepress.com

Alternative "Green" Oxidants:

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. Its use, however, often requires a catalyst to achieve efficient epoxidation. northwestern.edu

Manganese-based Catalysts: Complexes of manganese with ligands like 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) can catalyze the epoxidation of styrenes using H₂O₂. Immobilizing these catalysts on solid supports can enhance their activity. northwestern.edu

Organocatalysts: Ketones such as 2,2,2-trifluoroacetophenone (B138007) can act as organocatalysts for epoxidation with H₂O₂, providing high yields under mild conditions.

Electrochemical Synthesis: An emerging green approach is electrochemical epoxidation. This method can use water as the source of oxygen, eliminating the need for peroxide reagents altogether. A process using manganese oxide nanoparticles as a catalyst has been shown to convert olefins to epoxides at room temperature and pressure, generating hydrogen gas as a valuable byproduct.

Catalytic Systems with Improved Atom Economy:

These green approaches offer significant advantages over traditional methods by reducing hazardous waste, improving safety, and in some cases, increasing energy efficiency, aligning with the principles of sustainable chemical manufacturing. acs.org

Chemical Reactivity and Transformation Mechanisms of 2 4 Chloro 3 Fluorophenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain and the polarity of the carbon-oxygen bonds in the oxirane ring make 2-(4-Chloro-3-fluorophenyl)oxirane highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring increases the electrophilicity of the epoxide carbons, thereby enhancing the rate of nucleophilic attack compared to unsubstituted or less halogenated styrene (B11656) oxides.

Analysis of Regioselectivity and Stereoselectivity in Ring-Opening Processes

The ring-opening of unsymmetrical epoxides like this compound can, in principle, lead to two different regioisomers. The regioselectivity of this process is governed by a combination of steric and electronic factors and is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst.

Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the terminal methylene (B1212753) carbon (C-3), leading to the formation of a secondary alcohol. This regioselectivity is primarily driven by minimizing steric repulsion between the incoming nucleophile and the substituted phenyl group.

Conversely, under acidic conditions, the reaction mechanism can acquire significant SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The subsequent C-O bond cleavage is facilitated, leading to the development of a partial positive charge on the carbon atoms. The benzylic carbon (C-2) is better able to stabilize this positive charge through resonance with the aromatic ring. Consequently, nucleophilic attack is directed to the more substituted benzylic carbon, resulting in the formation of a primary alcohol.

The stereochemistry of the ring-opening reaction is also a critical aspect. For SN2 reactions, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the attacked carbon center. If the starting epoxide is enantiomerically pure, the ring-opening will proceed with high stereospecificity, yielding a single enantiomer of the product.

Investigation of Reactions with Diverse Nucleophiles (e.g., Thiols, Amines)

The reaction of this compound with various nucleophiles opens pathways to a diverse range of functionalized products.

Thiols: The reaction with thiols, such as thiophenol, in the presence of a base, is expected to proceed via an SN2 mechanism. The thiolate anion, a soft and potent nucleophile, will attack the less hindered carbon atom of the epoxide ring, leading to the formation of a β-hydroxy thioether.

Interactive Data Table: Reaction of this compound with Thiols (Illustrative)

| Entry | Thiol | Base | Solvent | Product (Major Regioisomer) | Yield (%) |

| 1 | Thiophenol | Sodium Hydride | THF | 1-(4-Chloro-3-fluorophenyl)-2-(phenylthio)ethan-1-ol | Data not available |

| 2 | Benzyl Mercaptan | Potassium Carbonate | Methanol | 1-(4-Chloro-3-fluorophenyl)-2-(benzylthio)ethan-1-ol | Data not available |

Amines: The aminolysis of this compound is a key transformation for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. The reaction with primary and secondary amines under neutral or basic conditions generally follows the SN2 pathway, with the amine attacking the terminal carbon. The use of Lewis acids can influence the regioselectivity, favoring attack at the benzylic position.

Interactive Data Table: Reaction of this compound with Amines (Illustrative)

| Entry | Amine | Catalyst | Solvent | Product (Major Regioisomer) | Yield (%) |

| 1 | Aniline | None | Ethanol | 2-Anilino-1-(4-chloro-3-fluorophenyl)ethan-1-ol | Data not available |

| 2 | Piperidine | None | Methanol | 1-(4-Chloro-3-fluorophenyl)-2-(piperidin-1-yl)ethan-1-ol | Data not available |

| 3 | Aniline | Scandium(III) triflate | Water | 1-Anilino-2-(4-chloro-3-fluorophenyl)ethan-1-ol | Data not available |

Electrophilic Ring-Opening Reactions of the Oxirane Ring

While less common than nucleophilic ring-opening, electrophilic attack on the epoxide oxygen can initiate ring-opening. In the presence of strong protic acids or Lewis acids, the epoxide oxygen is activated, facilitating the cleavage of a C-O bond. This generates a carbocationic intermediate, which is then trapped by a nucleophile. As discussed under acidic nucleophilic ring-opening, the regioselectivity is dictated by the stability of the resulting carbocation, favoring the formation of products derived from attack at the benzylic position. For instance, in the presence of a hydrohalic acid (e.g., HBr), the reaction would be expected to yield a halohydrin, specifically 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-ol as the major product.

Intramolecular Rearrangement Reactions

Under certain conditions, such as treatment with Lewis acids or upon heating, epoxides can undergo intramolecular rearrangement to form carbonyl compounds. For 2-aryloxiranes like this compound, the most common rearrangement is the formation of the corresponding aldehyde, in this case, (4-chloro-3-fluorophenyl)acetaldehyde. This transformation involves a formal 1,2-hydride shift from the terminal carbon to the benzylic carbon, concomitant with the cleavage of the benzylic C-O bond. The driving force for this rearrangement is the formation of a stable carbonyl group.

Oxidative Transformations of the Oxirane Ring

The oxirane ring of this compound can be subjected to oxidative cleavage. A common method for this transformation is the hydrolysis of the epoxide to a diol, followed by oxidative cleavage of the diol. The initial hydrolysis can be acid- or base-catalyzed, leading to the formation of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. Subsequent treatment with an oxidizing agent like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C-C bond of the diol, yielding 4-chloro-3-fluorobenzaldehyde (B1349764) and formaldehyde.

Reductive Transformations of the Oxirane Ring

The reduction of this compound can lead to the formation of the corresponding alcohol. The choice of reducing agent determines the regioselectivity of the reaction. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) typically attack the less sterically hindered carbon atom (C-3) via an SN2 mechanism, furnishing the secondary alcohol, 2-(4-chloro-3-fluorophenyl)ethan-1-ol, as the major product. Conversely, catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) often results in the cleavage of the more activated benzylic C-O bond, leading to the formation of the primary alcohol, 1-(4-chloro-3-fluorophenyl)ethan-1-ol.

Detailed Mechanistic Studies of this compound Chemical Transformations

While extensive research on the general reactivity of epoxides exists, detailed mechanistic studies specifically for this compound are not widely documented in publicly available literature. However, by drawing parallels with closely related substituted styrene oxides and considering the fundamental principles of epoxide chemistry, we can infer the likely mechanistic pathways for its transformations. The primary mode of reaction for this compound is nucleophilic ring-opening, which can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile.

The ring-opening of epoxides like this compound is expected to predominantly follow an S(_N)2-type mechanism. In this concerted process, the nucleophile attacks one of the epoxide carbons, leading to the simultaneous breaking of the carbon-oxygen bond. This backside attack results in an inversion of stereochemistry at the center of attack.

The regioselectivity of the nucleophilic attack is a critical aspect of the epoxide's reactivity. For styrenyl epoxides, the attack can occur at either the benzylic (α) or the terminal (β) carbon. The outcome is influenced by a combination of electronic and steric effects.

The electron-withdrawing nature of the 4-chloro-3-fluorophenyl group is expected to make the benzylic carbon more electrophilic. However, this position is also more sterically hindered. In reactions with small, "hard" nucleophiles under neutral or basic conditions, attack at the less sterically hindered terminal carbon is often favored. Conversely, under acidic conditions, the reaction can exhibit more S(_N)1-like character. Protonation of the epoxide oxygen makes it a better leaving group, and a partial positive charge can develop on the more substituted benzylic carbon, which is stabilized by the adjacent phenyl ring. This can lead to a preference for nucleophilic attack at the benzylic position.

To provide a clearer picture of these transformations, the following table summarizes the expected outcomes of reactions between this compound and various nucleophiles under different conditions, based on established principles of epoxide chemistry.

| Nucleophile | Reaction Conditions | Expected Major Product(s) | Probable Mechanism | Regioselectivity |

| Amine (e.g., R-NH₂) | Neutral/Basic | 1-(4-Chloro-3-fluorophenyl)-2-(R-amino)ethanol | S(_N)2 | Attack at the less hindered terminal carbon |

| Thiol (e.g., R-SH) | Basic | 1-(4-Chloro-3-fluorophenyl)-2-(R-thio)ethanol | S(_N)2 | Attack at the less hindered terminal carbon |

| Alcohol (e.g., R-OH) | Acidic (e.g., H₂SO₄) | 2-(4-Chloro-3-fluorophenyl)-2-(R-alkoxy)ethanol | S(_N)1-like | Attack at the more substituted benzylic carbon |

| Alcohol (e.g., R-OH) | Basic (e.g., NaOR) | 1-(4-Chloro-3-fluorophenyl)-2-(R-alkoxy)ethanol | S(_N)2 | Attack at the less hindered terminal carbon |

Interactive Data Table: Expected Ring-Opening Reactions (This table is based on general principles of epoxide reactivity and may not reflect experimentally verified outcomes for this specific compound.)

It is important to emphasize that while these predictions are based on sound chemical principles, detailed experimental and computational studies are necessary to fully elucidate the specific mechanistic nuances of this compound's chemical transformations. Such studies would involve kinetic analysis to determine reaction rates and activation parameters, as well as computational modeling to map the potential energy surfaces of the reactions and characterize the structures of transition states. These investigations would provide invaluable insights into the precise role of the halogen substituents in directing the reactivity and selectivity of this versatile synthetic intermediate.

Derivatization Strategies and Applications As a Synthetic Intermediate

Synthesis of Advanced Organic Scaffolds and Heterocyclic Systems

The 2-(4-chloro-3-fluorophenyl)oxirane moiety serves as a key precursor for the synthesis of various heterocyclic systems. Its ability to undergo ring-opening reactions with a range of nucleophiles allows for the introduction of diverse functional groups, which can then participate in subsequent cyclization reactions to form elaborate molecular frameworks.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. rsc.org The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives can be achieved through various strategies, often involving the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While a direct reaction of this compound with 2-aminopyridine to form an imidazo[1,2-a]pyridin-1-ium derivative is not extensively documented, a plausible synthetic pathway can be proposed. This would likely involve an initial ring-opening of the epoxide with a hydrohalic acid (e.g., HBr) to generate an intermediate α-halohydrin, which can then be oxidized to the corresponding α-haloketone. The subsequent reaction of this α-haloketone with a 2-aminopyridine would lead to the formation of the desired imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgresearchgate.net This multi-step, one-pot approach highlights the versatility of the oxirane as a masked carbonyl equivalent.

A general representation of this synthetic approach is outlined below:

Scheme 1: Proposed Synthesis of Imidazo[1,2-a]pyridin-1-ium DerivativesAdvanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis for Elucidation of Proton Environments and Diastereomeric Purity

A ¹H NMR spectrum of 2-(4-Chloro-3-fluorophenyl)oxirane would be expected to show distinct signals corresponding to the protons on the oxirane ring and the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would confirm the connectivity of the molecule. Specifically, the protons of the three-membered epoxide ring typically appear in the range of δ 2.5-4.5 ppm. The benzylic proton (the one on the carbon attached to the phenyl ring) would likely be a doublet of doublets, coupled to the two geminal protons of the other oxirane carbon. These two protons would, in turn, show more complex splitting due to both geminal and vicinal coupling. The aromatic protons would appear further downfield, typically between δ 7.0-7.5 ppm, with splitting patterns influenced by both chloro and fluoro substituents. Furthermore, high-resolution ¹H NMR is a critical tool for assessing the diastereomeric purity of the compound if it were synthesized as a single enantiomer or diastereomer.

Carbon (¹³C) NMR Analysis for Characterization of the Carbon Framework

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated. The two carbons of the oxirane ring would be expected in the shielded region of the spectrum, typically around 40-60 ppm. The six aromatic carbons would resonate in the downfield region (approximately 110-160 ppm). The positions of these signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, and the carbon-fluorine coupling (J-coupling) would result in splitting of the signals for the carbons near the fluorine atom, providing valuable information for assigning the aromatic carbons.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between the benzylic proton and the other oxirane ring protons, as well as couplings between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₆ClFO, with a calculated molecular weight of approximately 172.58 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected. Analysis of the fragmentation pattern would likely show cleavage of the epoxide ring and loss of fragments such as CO or CHO.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular ion's mass. This allows for the unambiguous determination of the elemental composition. For C₈H₆ClFO, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the oxirane ring (around 2900-3000 cm⁻¹). Key vibrations of the epoxide ring, including the C-O-C asymmetric stretching, are typically observed around 800-950 cm⁻¹ and 1250 cm⁻¹. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

Without access to the actual spectra from experimental work, the specific frequencies and chemical shifts cannot be reported.

Identification and Analysis of Key Functional Groups and Vibrational Modes

The vibrational spectrum of this compound is characterized by the distinct contributions of its three main structural components: the oxirane ring, the substituted benzene (B151609) ring, and the carbon-halogen bonds. While a specific, experimentally recorded spectrum for this compound is not publicly available, the expected vibrational modes can be predicted based on established group frequencies from Fourier Transform Infrared (FTIR) and Raman spectroscopy.

The presence of the oxirane ring , a strained three-membered heterocycle, gives rise to characteristic vibrational modes. These include the asymmetric and symmetric stretching of the C-O bonds and the ring deformation modes. The high ring strain influences the frequencies of these vibrations.

The 4-chloro-3-fluorophenyl group contributes several prominent bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1400 - 1000 |

| Oxirane C-O | Asymmetric Stretching | ~1250 |

| Oxirane Ring | Breathing | ~950-850 |

| C-Cl | Stretching | 850 - 550 |

X-ray Crystallography for Definitive Solid-State Structure Determination

To date, a definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases. However, the technique remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

For a molecule like this compound, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule. This would include the planarity of the phenyl ring relative to the oxirane ring and the exact spatial relationship between the chloro and fluoro substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be inferred from studies on structurally related halogenated compounds. The crystal packing is likely to be governed by a combination of weak intermolecular forces.

Halogen Bonding: A key feature in the crystal engineering of halogenated molecules is the halogen bond. This is a noncovalent interaction where a halogen atom acts as an electrophilic species. In this molecule, both chlorine and fluorine atoms could potentially participate in halogen bonding. The chlorine atom, being more polarizable, is a more likely candidate for forming C-Cl···O or C-Cl···π interactions with neighboring molecules. Studies on other halogenated compounds have shown that such interactions can be competitive with or even stronger than traditional hydrogen bonds. nih.gov

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. The presence of electron-withdrawing fluorine and chlorine atoms polarizes the π-system, which can lead to favorable electrostatic interactions between the rings. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystal structure.

The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts. For this molecule, one would expect to see significant contributions from H···H, C···H/H···C, O···H/H···O, Cl···H/H···Cl, and F···H/H···F contacts. The relative percentages of these contacts would provide a quantitative measure of the importance of different interactions in stabilizing the crystal structure. For instance, in a related thiazole (B1198619) derivative containing a chlorophenyl group, H···H contacts accounted for 39.2% of the surface, while Cl···H contacts contributed 11.4%. raccefyn.co

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., Gas Chromatography)

Gas chromatography (GC) is a highly suitable technique for the purity assessment and quantitative analysis of volatile and thermally stable compounds like this compound. nih.gov A typical method would involve a GC system equipped with a flame ionization detector (FID), which offers high sensitivity for organic compounds.

The separation would be achieved on a capillary column, likely with a non-polar or medium-polarity stationary phase. The choice of column is critical to resolve the main component from any impurities, which might include starting materials from the synthesis (e.g., 4-chloro-3-fluorostyrene) or by-products of the epoxidation reaction.

A temperature-programmed oven would be used to ensure efficient separation and elution of all components within a reasonable timeframe. The injector and detector temperatures would be set sufficiently high to prevent condensation and ensure rapid vaporization and detection. For quantitative analysis, an internal standard method is often employed to improve precision and accuracy. rsc.orgscielo.org.co

Table 2: Typical Gas Chromatography Parameters for Analysis of Styrene (B11656) Oxide Derivatives

| Parameter | Typical Setting |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 250 °C at 10 °C/min) |

| Injection Mode | Split |

| Internal Standard | A stable compound with a different retention time (e.g., a higher alkylbenzene) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For molecules related to 2-(4-Chloro-3-fluorophenyl)oxirane, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate their electronic structure and predict their spectroscopic behavior.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For instance, in a study on a related halogenated chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations revealed a HOMO-LUMO energy gap of 4.12 eV, indicating good stability. Similar calculations on other fluorophenyl-containing compounds, like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, also highlight their kinetic stability. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence the energies of the frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red areas denote negative potential (attractive to electrophiles), while blue areas represent positive potential (attractive to nucleophiles). For a compound like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the most negative regions are localized over the C=S group and the phenyl rings, indicating these as potential sites for electrophilic attack. Conversely, the NH groups show the most positive potential, marking them as likely sites for nucleophilic attack. In this compound, the oxygen atom of the oxirane ring would be expected to be a region of high negative potential.

Table 1: Frontier Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | - | - | 4.12 |

Note: Specific HOMO and LUMO energy values for this compound were not provided in the search result, only the energy gap.

Computational Prediction of Vibrational Wavenumbers and Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can assign the observed spectral bands to specific vibrational modes (e.g., stretching, bending, and torsional modes).

For example, in the study of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the vibrational wavenumbers. The calculated frequencies were then scaled to achieve better agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the vibrational modes. This approach helps in confirming the molecular structure and understanding the bonding characteristics. Similar computational analysis of this compound would be instrumental in assigning its characteristic vibrational frequencies, particularly those associated with the strained oxirane ring and the C-Cl and C-F bonds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. These "hyperconjugative" interactions are crucial for understanding molecular stability.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the reaction pathways of chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms in great detail. For a molecule like this compound, a primary reaction of interest is the nucleophilic ring-opening of the strained epoxide ring.

Computational studies on analogous phenyloxiranes show partial conjugation between the phenyl ring's π-system and the oxirane's Walsh orbitals (LUMO), which can stabilize the transition state during ring-opening reactions. The presence of electron-withdrawing chlorine and fluorine atoms on the phenyl ring is expected to influence the regioselectivity of the nucleophilic attack on the oxirane carbons. Theoretical calculations can predict which of the two oxirane carbons is more susceptible to attack and can model the structure and energy of the transition state for this process.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

For instance, in the study of a thiourea (B124793) derivative, MD simulations were used to investigate the possibility of autoxidation and hydrolysis by calculating radial distribution functions. For this compound, MD simulations could be employed to explore its conformational landscape, the flexibility of the bond between the phenyl and oxirane rings, and how solvent molecules arrange themselves around the solute, which can significantly impact its reactivity.

Conformational Analysis and Energetic Stability Studies

Most molecules can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, a key conformational aspect is the rotational barrier around the single bond connecting the phenyl ring to the oxirane ring.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating this bond. This would reveal the low-energy conformations and the transition states that separate them. In a related chalcone, the planarity of the molecule was a key finding from both X-ray diffraction and DFT studies, with the torsion angle being a critical parameter. A similar analysis for this compound would provide a deeper understanding of its three-dimensional structure and how this structure influences its properties and reactivity.

Solvation Studies and the Influence of Solvent Polarity on Molecular Properties

The study of solvation provides critical insights into reaction mechanisms, stability, and the physicochemical properties of a molecule in different chemical environments. For a reactive molecule like this compound, the polarity and nucleophilicity of the solvent are paramount in dictating its behavior, particularly in reactions involving the strained oxirane ring.

Theoretical solvation studies often employ computational models to predict how a solute will interact with a solvent. These models can range from implicit solvent models, where the solvent is treated as a continuous medium with a defined dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

In the case of substituted phenyl oxiranes, the solvent polarity can significantly influence the rates and pathways of solvolysis reactions. For analogous compounds, such as 4-fluorophenyl chlorothionoformate, studies have been conducted in various binary aqueous organic mixtures to analyze the effect of solvent nucleophilicity and ionizing power. Such analyses often utilize the Grunwald-Winstein equation (log(k/k₀) = lN + mY), which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (N) and ionizing power (Y). For this compound, a similar approach would reveal the extent to which the reaction mechanism is associative (bimolecular, sensitive to N) or dissociative (unimolecular, sensitive to Y).

The solubility of a compound is also fundamentally linked to solvent polarity. Studies on structurally related heterocyclic compounds demonstrate that solubility generally increases with temperature and is dependent on the polarity of the solvent. researchgate.net For this compound, its solubility would be expected to be higher in solvents with polarities that match its own molecular polarity, which is influenced by the electronegative chlorine and fluorine atoms and the polar oxirane ring. The dissolution process can be modeled using thermodynamic equations like the modified Apelblat equation and the λh equation to correlate experimental solubility data. researchgate.net

Table 1: Influence of Solvent Properties on Reaction Pathways for Analogous Compounds This table is illustrative, based on principles from studies on similar compounds, to show how solvent properties can be analyzed.

| Solvent System (Example) | Dominant Property | Predicted Effect on this compound | Supporting Rationale |

|---|---|---|---|

| Aqueous Fluoroalcohols (e.g., TFE, HFIP) | High Ionizing Power, Low Nucleophilicity | Favors unimolecular (SN1-like) ring-opening via a carbocation intermediate. | Stabilization of the carbocation formed upon epoxide ring opening. |

| Aqueous Ethanol/Methanol | Moderate Ionizing Power, Higher Nucleophilicity | Favors bimolecular (SN2-like) nucleophilic attack on the epoxide ring. | Solvent acts as a nucleophile in an addition-elimination pathway. |

| Acetonitrile (B52724) | Polar Aprotic | Moderate solubility, reaction rate dependent on added nucleophiles. | Solvent primarily acts as a medium rather than a reactant. researchgate.net |

| Dichloromethane | Nonpolar Aprotic | Lower solubility, slower solvolysis rates. | Poor stabilization of polar transition states or intermediates. researchgate.net |

Computational ADMET Descriptors for Chemical Characterization and Design (focus on predictive methodology, not biological outcome interpretation)

Computational, or in silico, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern chemical design, allowing for the early-stage characterization of molecules before synthesis. These methods use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a compound's pharmacokinetic and toxicological properties based solely on its chemical structure.

For this compound, a suite of ADMET descriptors would be calculated to profile its drug-like properties. The process begins with the generation of a 2D or 3D representation of the molecule. From this structure, various molecular descriptors are calculated, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area (PSA).

These fundamental descriptors are then used as inputs for predictive models. For instance, Lipinski's Rule of Five is a widely used filter to assess potential oral bioavailability. It states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of ≤ 500 Daltons

A logP of ≤ 5

≤ 5 hydrogen bond donors

≤ 10 hydrogen bond acceptors

Further computational analyses can predict more complex endpoints. Human intestinal absorption (HIA) can be estimated using models trained on large datasets of known compounds. nih.gov Similarly, permeability can be predicted through models simulating passage across cell monolayers like Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. nih.gov Plasma protein binding, a key factor in drug distribution, is another property that can be estimated from the chemical structure. nih.gov

Table 2: Example of Predicted ADMET Properties for a Novel Compound using Computational Methods This table illustrates the type of data generated from in silico ADMET predictions, based on methodologies applied to analogous compounds. nih.gov

| ADMET Property | Predictive Methodology | Example Predicted Value/Range | Significance of the Descriptor |

|---|---|---|---|

| Human Intestinal Absorption (%) | QSAR models based on structural fragments | > 90% | Indicates potential for good absorption from the gut. nih.gov |

| Caco-2 Cell Permeability (nm/s) | Machine learning models | 0.3 - 0.6 | Predicts the rate of transport across the intestinal epithelial barrier. nih.gov |

| Plasma Protein Binding (%) | Fragment-based contribution models | > 95% | Estimates the fraction of the compound that will be bound to proteins in the blood. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Classification models (Yes/No) | Predicted: Yes/No | Assesses the likelihood of the compound crossing into the central nervous system. |

| Ames Mutagenicity | Structural alert analysis | Positive/Negative | Flags potential for the compound to be a mutagen (the epoxide ring is a common structural alert). |

Molecular Docking Studies for Investigating Binding to Chemical Targets (focused on structural interactions and binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. The methodology focuses on identifying plausible binding poses and characterizing the intermolecular interactions that stabilize the ligand-receptor complex.

The process begins with high-resolution 3D structures of both the ligand and the target protein, often obtained from X-ray crystallography or generated through homology modeling. A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). asiapharmaceutics.info Lower scores typically indicate more favorable binding. asiapharmaceutics.info

Analysis of the top-ranked docking poses reveals detailed structural interactions. For a compound like this compound, these interactions would be heavily influenced by its structural features:

Hydrogen Bonding: The oxygen atom of the oxirane ring can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in van der Waals and π-stacking interactions with nonpolar amino acid residues (e.g., Leucine, Phenylalanine, Tyrosine). nih.gov

Electrostatic Interactions: The electron-withdrawing fluorine and chlorine atoms create a dipole moment across the phenyl ring, which can lead to favorable electrostatic interactions with charged or polar residues. nih.gov

Table 3: Illustrative Molecular Docking Results and Interaction Analysis This table is a representative example based on docking studies of analogous compounds, demonstrating how binding interactions are typically reported. nih.govnih.gov

| Target Protein (Example) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (Example) | Type of Interaction |

|---|---|---|---|

| Enzyme Active Site X | -8.5 | Serine, Threonine | Hydrogen bond with oxirane oxygen |

| Leucine, Valine | Hydrophobic interaction with the phenyl ring | ||

| Tyrosine, Phenylalanine | π-π stacking with the phenyl ring |

Future Research Directions and Emerging Areas

Development of More Efficient and Environmentally Benign Synthetic Routes

The conventional synthesis of 2-(4-Chloro-3-fluorophenyl)oxirane typically involves the epoxidation of 4-chloro-3-fluorostyrene (B2771509) with peroxyacids like meta-chloroperbenzoic acid (m-CPBA). While effective, this method generates significant benzoic acid waste and uses chlorinated solvents. Future research is focused on developing greener and more atom-economical alternatives.

A promising direction is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, which produces water as the only byproduct. This approach often requires a catalyst to activate the H₂O₂. Research into various catalytic systems is a key area of investigation. Another environmentally favorable approach is the intramolecular Williamson ether synthesis, which involves treating a corresponding halohydrin with a base. libretexts.org

Key areas for future investigation include:

Organocatalysis: Ketones such as 2,2,2-trifluoroacetophenone (B138007) have been shown to catalyze the epoxidation of various alkenes using H₂O₂, offering a metal-free, mild, and efficient route. organic-chemistry.org

Metal-Based Catalysis: Manganese and tungsten complexes are effective catalysts for epoxidation with H₂O₂. organic-chemistry.org Future work could focus on optimizing these systems for the specific substrate, 4-chloro-3-fluorostyrene, and immobilizing the catalysts for easier recovery and reuse.

Biocatalysis: The use of enzymes, such as styrene (B11656) monooxygenases, presents a highly selective and environmentally benign route to epoxides under mild aqueous conditions. rsc.org

| Method | Oxidant | Catalyst/Reagent | Advantages | Research Focus |

| Peroxyacid Epoxidation | m-CPBA | None | High yield, well-established | Reducing waste, replacing chlorinated solvents |

| Catalytic H₂O₂ Oxidation | H₂O₂ | Organocatalysts, Mn/W complexes organic-chemistry.org | "Green" oxidant (water byproduct), high atom economy | Catalyst efficiency, substrate specificity, catalyst recycling |

| Intramolecular Cyclization | - | Base | Avoids peroxides | Synthesis of halohydrin precursor |

| Biocatalytic Epoxidation | O₂/H₂O₂ | Styrene Monooxygenase rsc.org | High selectivity, mild conditions, aqueous media | Enzyme stability, cofactor recycling, substrate scope |

Exploration of Novel Derivatization Pathways and Reactivity Patterns

The high reactivity of the three-membered oxirane ring, a result of significant ring strain (approx. 25 kcal/mol), makes this compound a versatile intermediate for derivatization. masterorganicchemistry.com The electron-withdrawing chlorine and fluorine atoms on the phenyl ring influence the electronic properties of the molecule, affecting the regioselectivity of ring-opening reactions.

Future research will likely explore:

Nucleophilic Ring-Opening: While reactions with common nucleophiles like water, amines, and thiols are known, wikipedia.org there is scope to explore a wider range of complex nucleophiles to generate novel molecular scaffolds. The regioselectivity of these reactions (attack at the benzylic vs. terminal carbon) is a key aspect for investigation.

Enzyme-Mediated Transformations: Halohydrin dehalogenases (HHDHs) can catalyze the regioselective ring-opening of similar epoxides with nucleophiles like cyanide and azide, providing access to valuable chiral β-hydroxy nitriles and azido (B1232118) alcohols. rsc.orgacs.org Exploring a broader library of HHDHs could yield catalysts with high efficiency and selectivity for this compound.

Rearrangement Reactions: Under thermal or catalytic conditions, epoxides can rearrange to form carbonyl compounds or allylic alcohols. researchgate.netresearchgate.net Investigating these rearrangements for this compound could provide synthetic routes to alternative, valuable chemical structures.

Application of Advanced Machine Learning and AI in Predictive Chemical Modeling

Emerging applications include:

Reaction Prediction and Optimization: Machine learning (ML) models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product structures, yields, and selectivity. acs.orgnih.govyoutube.com Such models could be used to optimize the synthesis of this compound or predict the most favorable conditions for its derivatization.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose complete, multi-step synthetic routes to complex target molecules starting from simple precursors. nih.govyoutube.com These tools could identify novel and efficient pathways to synthesize derivatives of this compound for applications in drug discovery.

Predictive Modeling of Properties: AI can predict various molecular properties, including reactivity and stereoselectivity. For instance, deep learning networks have been developed to predict sites of epoxidation in drug-like molecules and the stereochemical outcome of reactions catalyzed by enzymes like epoxide hydrolases. acs.orgnih.gov Platforms like ChemCrow integrate multiple AI tools to autonomously plan and execute chemical syntheses. sciencedaily.com

Addressing Challenges in the Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. While the synthesis of bulk commodity epoxides like propylene (B89431) oxide is highly optimized, the production of specialty fine chemicals like this compound requires different considerations. wikipedia.org

Future research must address:

Process Safety: Syntheses involving organic peroxides, such as m-CPBA, carry risks of spontaneous decomposition, requiring careful thermal management and control on a large scale. wikipedia.org

Catalyst Cost and Recovery: For catalytic routes, the cost, stability, and efficient recovery and reuse of the catalyst are critical for economic viability.

Downstream Processing: The purification of the final product to the high degree required for pharmaceutical applications can be a significant bottleneck. Developing efficient, scalable chromatography or crystallization methods is essential.

Biocatalytic Scale-Up: While biocatalysis is attractive, challenges remain. For example, scaling up HHDH-catalyzed reactions for similar fluorinated styrene oxides has been shown to require high enzyme loadings to achieve modest yields, indicating a need for more robust enzymes or improved reaction engineering. acs.org

Investigation of Fine-Tuned Stereochemical Control in Complex Synthetic Sequences

For many pharmaceutical and agrochemical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. rijournals.com Producing a single enantiomer of a chiral molecule like this compound is a significant goal for synthetic chemists.

Future research will focus on:

Asymmetric Epoxidation: While classic methods like the Sharpless, Jacobsen, and Shi epoxidations are well-known for creating chiral epoxides, wikipedia.org further research is needed to optimize these for the 4-chloro-3-fluorostyrene substrate. The use of chiral ketone catalysts has shown promise for the asymmetric epoxidation of other fluoroolefins and warrants investigation. nih.gov

Biocatalytic Asymmetric Synthesis: Enzymes offer unparalleled stereoselectivity. Styrene monooxygenase (SMO) enzymes can perform highly enantioselective epoxidation of styrene derivatives. rsc.org

Kinetic Resolution: Enzymes like epoxide hydrolases (EHs) can selectively react with one enantiomer of a racemic epoxide mixture, allowing for the separation of the remaining, unreacted enantiomer. These enzymes can also perform stereospecific ring-opening reactions to yield chiral diols, providing another layer of stereochemical control. nih.gov The development of a predictive model for EH regioselectivity sets the stage for engineering enzymes to produce desired stereoisomers. nih.gov

| Method | Description | Key Advantage | Research Focus |

| Chiral Catalysis | Use of chiral catalysts (e.g., Jacobsen, Shi, chiral ketones) to direct the formation of one enantiomer over the other during epoxidation. wikipedia.orgnih.gov | Well-established chemical principles. | Catalyst optimization for specific fluoro-substituted styrenes. |

| Biocatalytic Epoxidation | Use of enzymes like Styrene Monooxygenases (SMOs) to perform enantioselective epoxidation. rsc.org | Extremely high enantioselectivity, green reaction conditions. | Improving enzyme stability and cofactor regeneration systems. |

| Enzymatic Ring-Opening | Use of Epoxide Hydrolases (EHs) for kinetic resolution or stereospecific ring-opening to form chiral diols. acs.orgnih.gov | Access to diverse chiral downstream products. | Mining for novel EHs, protein engineering for desired selectivity. |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(4-Chloro-3-fluorophenyl)oxirane?

Answer:

The compound is typically synthesized via epoxidation of 4-chloro-3-fluorostyrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization employs -/-NMR, high-resolution mass spectrometry (HRMS), and FTIR. Substituent positioning on the phenyl ring (Cl at C4, F at C3) should be confirmed via NOESY or COSY NMR to rule out regioisomers .

Basic: How is the stereochemical configuration of the epoxide group validated?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol/water), and data collection is performed using Mo-Kα radiation. Refinement with SHELXL resolves absolute configuration. For non-crystalline samples, chiral HPLC with a cellulose-based column or vibrational circular dichroism (VCD) provides enantiomeric excess (ee) validation .

Basic: What analytical techniques quantify the compound’s purity and stability?

Answer:

- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify hydrolysis products (e.g., diol derivatives).

- Moisture sensitivity: Karl Fischer titration monitors hygroscopicity, critical for storage protocols .

Advanced: How do electronic effects of the 4-chloro-3-fluorophenyl group influence epoxide reactivity?

Answer:

The electron-withdrawing Cl and F substituents increase electrophilicity of the epoxide ring, enhancing nucleophilic attack rates. Comparative kinetic studies with analogs (e.g., 4-chlorophenyl or 3-fluorophenyl oxiranes) using -NMR or stopped-flow techniques quantify substituent effects. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and charge distribution .

Advanced: What strategies resolve contradictions in catalytic ring-opening reaction yields?

Answer:

Discrepancies in nucleophilic ring-opening (e.g., with amines or thiols) may arise from steric hindrance or competing acid/base pathways. Methodological solutions:

- In-situ monitoring: ReactIR tracks intermediate formation.

- Solvent screening: Switch from polar aprotic (DMF) to protic (MeOH) solvents to modulate nucleophilicity.

- Isotopic labeling: -labeling in HO identifies hydrolysis vs. nucleophilic pathways .

Advanced: How can computational tools predict environmental adsorption behavior?

Answer:

Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with indoor surfaces (e.g., silica or cellulose). Parameters include:

- LogP: Calculated via ChemAxon to assess hydrophobicity.

- Surface adsorption energy: DFT (VASP software) quantifies binding on TiO or polymers.

Experimental validation uses quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) .

Advanced: What role does the compound play in chiral catalyst design?

Answer:

The epoxide’s rigidity and substituent pattern make it a candidate for asymmetric catalysis scaffolds. Strategies:

- Ligand synthesis: Coupling with BINOL or salen ligands via Mitsunobu reactions.

- Enantioselectivity screening: Test in Diels-Alder or epoxide-opening reactions using CD spectroscopy or chiral GC .

Advanced: How is the compound’s metabolic fate studied in biological systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。